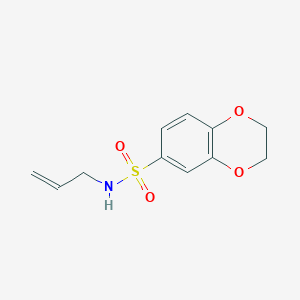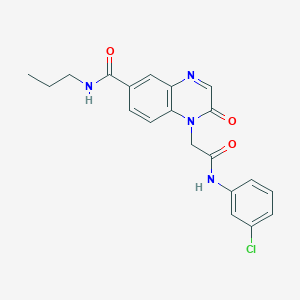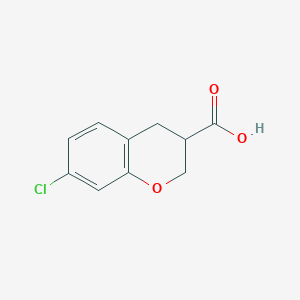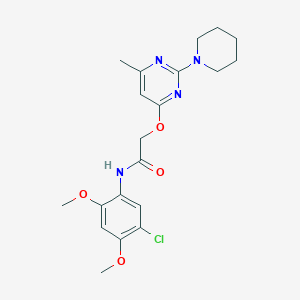![molecular formula C14H13ClF3NO B2414396 4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl CAS No. 1188479-28-8](/img/structure/B2414396.png)
4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl, also known as {4- [4- (trifluoromethyl)phenoxy]phenyl}methanamine hydrochloride, is a chemical compound with the CAS Number: 1188479-28-8 . It has a molecular weight of 303.71 and its linear formula is C14H13ClF3NO . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12F3NO.ClH/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12;/h1-8H,9,18H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . and should be stored at a temperature of 2-8°C . The shipping temperature is normal .Scientific Research Applications
Environmental Exposure Monitoring:
- Studies on environmental phenols, a group including various benzylamine derivatives, focus on monitoring human exposure due to their widespread use in consumer and personal care products. For instance, Mortensen et al. (2014) explored the exposure to different environmental phenols among pregnant women, highlighting the ubiquity and potential health implications of these compounds (Mortensen et al., 2014).
Understanding Endocrine Disruption and Reproductive Health:
- Chen et al. (2013) investigated the association between exposure to phenols and idiopathic male infertility, shedding light on the potential endocrine-disrupting effects of phenolic compounds (Chen et al., 2013).
Drug Efficacy and Metabolism Studies:
- The properties of benzylamine derivatives, such as benzydamine hydrochloride, have been studied for their analgesic and anti-inflammatory effects. Kocaman (2020) explored the postoperative pain relief efficacy of benzydamine HCl, indicating the potential medical applications of benzylamine derivatives (Kocaman, 2020).
Neurological and Psychiatric Research:
- Compounds structurally similar to 4-[4-(Trifluoromethyl)phenoxy]benzylamine HCl, like N,N-dimethyl-2-(2-amino-4-methoxyphenylthio)benzylamine (DAPP), have been used in positron emission tomography (PET) studies to investigate the serotonin transporter in the brain, as explored by Houle et al. (2000) (Houle et al., 2000).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280, P305+P351+P338 , which suggest wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
Mechanism of Action
Mode of Action
It’s known that the compound has been used in the synthesis of certain derivatives , suggesting it may interact with other molecules to form new compounds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[4-(Trifluoromethyl)phenoxy]benzylamine HCl are currently unknown
properties
IUPAC Name |
[4-[4-(trifluoromethyl)phenoxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO.ClH/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12;/h1-8H,9,18H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPBFSAMGQHBPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl | |
CAS RN |
1188479-28-8 |
Source


|
| Record name | {4-[4-(trifluoromethyl)phenoxy]phenyl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2414318.png)
![6-(3,4-dimethylphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2414320.png)


![N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2414327.png)

![N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B2414330.png)

![N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2414332.png)
![3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione](/img/structure/B2414333.png)
![(E)-2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2414334.png)

